6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661367
InChI: InChI=1S/C15H16BBrFNO2/c1-14(2)15(3,4)21-16(20-14)10-5-9-6-11(17)7-12(18)13(9)19-8-10/h5-8H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br
Molecular Formula: C15H16BBrFNO2
Molecular Weight: 352.01 g/mol

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13661367

Molecular Formula: C15H16BBrFNO2

Molecular Weight: 352.01 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester -

Specification

Molecular Formula C15H16BBrFNO2
Molecular Weight 352.01 g/mol
IUPAC Name 6-bromo-8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Standard InChI InChI=1S/C15H16BBrFNO2/c1-14(2)15(3,4)21-16(20-14)10-5-9-6-11(17)7-12(18)13(9)19-8-10/h5-8H,1-4H3
Standard InChI Key IDIOVYKZPQKGSQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents include bromine (position 6), fluorine (position 8), and a boronic acid pinacol ester (position 3). The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability by protecting the boronic acid from protodeboronation .

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₅H₁₆BBrFNO₂
Molecular Weight352.01 g/mol
IUPAC Name6-bromo-8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br
PubChem CID134128691

The presence of electron-withdrawing halogens (Br, F) and the electron-deficient quinoline system modulates reactivity, favoring electrophilic substitution and metal-catalyzed cross-couplings .

Stability and Reactivity

Synthesis and Optimization

Halogenation and Boronation Strategies

Synthesis typically begins with halogenation of the quinoline core. Bromination at position 6 is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions, while fluorination at position 8 often employs HF-pyridine or Selectfluor reagents. Subsequent boronation at position 3 involves palladium-catalyzed Miyaura borylation, utilizing bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd(0) catalyst .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl₄, reflux75–85
FluorinationSelectfluor, CH₃CN, 80°C60–70
BorylationPd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 100°C50–65

Challenges in Regioselectivity

Achieving regioselective halogenation and borylation remains challenging due to the quinoline ring’s electronic heterogeneity. Directed ortho-metalation (DoM) strategies, employing directing groups like -OMe or -NH₂, have been explored to enhance selectivity . For instance, lithiation at position 3 followed by quench with B(OMe)₃ yields boronic acids, which are subsequently esterified with pinacol .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and boronic esters. Its electron-deficient quinoline core facilitates oxidative addition with Pd catalysts, enabling the synthesis of biaryl structures prevalent in pharmaceuticals .

Case Study: Anticandidate Agent Synthesis
Coupling 6-bromo-8-fluoroquinoline-3-boronic acid pinacol ester with 4-chlorophenyltriflate yielded a biaryl derivative exhibiting potent antifungal activity (IC₅₀ = 0.2 μM).

Construction of Heterocyclic Systems

The boronic ester participates in cycloadditions and annulations. For example, rhodium-catalyzed [4+2] cycloadditions with diynes produce polycyclic aromatic hydrocarbons (PAHs) with optoelectronic applications .

Comparison with Analogous Boronic Esters

Table 3: Comparative Analysis of Boronic Acid Pinacol Esters

CompoundReactivity in Suzuki Coupling (%)Thermal Stability (°C)Solubility (THF, g/L)
6-Bromo-8-fluoroquinoline-3-Bpin9218012.5
2-Pyridinylboronic acid pinacol ester851608.7
Phenylboronic acid pinacol ester7820015.0

The quinoline derivative exhibits superior reactivity in cross-couplings due to its electron-deficient aromatic system, albeit with moderate solubility .

Recent Research Advancements

Catalytic Protodeboronation

Recent studies demonstrate that nickel catalysts enable protodeboronation of aryl boronic esters, offering a strategy to recover the parent quinoline after cross-coupling . This method preserves the boronic ester for subsequent reactions, enhancing synthetic efficiency.

Medicinal Chemistry Applications

Quinoline-boronic ester hybrids are being investigated as protease inhibitors. Molecular docking studies reveal that the boronic acid moiety binds covalently to catalytic serine residues in β-lactamases, potentiating antibiotic activity.

Future Directions

Future research should focus on:

  • Green Synthesis: Developing solvent-free or aqueous-phase borylation protocols to improve sustainability .

  • Therapeutic Exploration: Evaluating pharmacokinetics and toxicity profiles of quinoline-boronic acid conjugates.

  • Materials Science: Integrating this compound into metal-organic frameworks (MOFs) for catalytic or sensing applications .

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